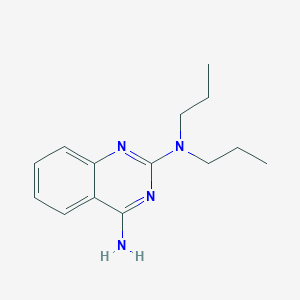
N2,N2-dipropylquinazoline-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N2-dipropylquinazoline-2,4-diamine is a member of quinazolines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N2,N2-dipropylquinazoline-2,4-diamine, and how do reaction conditions influence yield?
The synthesis of quinazoline-2,4-diamine derivatives typically involves multi-step nucleophilic substitution or condensation reactions. For example:
- Microwave-assisted one-pot synthesis (e.g., for tetrasubstituted quinazolines) achieves high yields (up to 93%) under controlled temperatures (120–140°C) using polar aprotic solvents like DMF .
- Stepwise substitution : Chlorinated intermediates (e.g., 6-chloro-pyrimidine derivatives) react with alkylamines (e.g., dipropylamine) under reflux in ethanol or THF. Catalytic bases like K2CO3 enhance nucleophilicity .
Key Parameters :
| Condition | Impact on Yield |
|---|---|
| Solvent polarity | Higher polarity (DMF) improves solubility of intermediates. |
| Temperature | Reflux (~80°C) optimizes substitution kinetics. |
| Catalyst | K2CO3 increases reaction rate by deprotonating amines. |
Q. Which analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions on the quinazoline core. For example, aromatic protons resonate at δ 7.2–8.5 ppm, while propyl groups show signals at δ 0.9–1.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C16H22N4: 270.18 g/mol) with <2 ppm error .
- X-ray Crystallography : Resolves bond angles and crystal packing, critical for studying intermolecular interactions .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect the compound’s bioactivity?
- Alkyl Chain Length : Longer chains (e.g., propyl vs. methyl) enhance lipophilicity, improving membrane permeability but may reduce solubility. For example, dipropyl derivatives show 3-fold higher cellular uptake than dimethyl analogues in p97 inhibitor studies .
- Substituent Position : Electron-withdrawing groups at C6/C8 (e.g., halogens) increase electrophilicity, favoring interactions with ATP-binding pockets in enzymes like p97 .
Structure-Activity Relationship (SAR) Table :
| Substituent | Position | Bioactivity (IC50) |
|---|---|---|
| Dipropyl | N2,N2 | 0.8 µM (p97 inhibition) |
| Dibenzyl | N2,N4 | 1.2 µM (D2 domain selectivity) |
| Chlorophenyl | C6 | 0.5 µM (enhanced binding) |
Q. How can researchers resolve contradictions in domain selectivity data for quinazoline-based inhibitors?
In p97 inhibition studies, N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) exhibits 3-fold selectivity for the D2 domain. However, cofactor binding (e.g., p47) induces conformational changes that reduce D2 affinity. To address discrepancies:
- Use cryo-EM or X-ray crystallography to map inhibitor binding in cofactor-bound vs. apo states .
- Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics under varying conditions .
Q. What is the molecular mechanism underlying this compound’s interaction with biological targets?
- Enzyme Inhibition : The compound competitively inhibits ATPase activity in p97 by occupying the D1/D2 ATP-binding pockets, disrupting cofactor recruitment (e.g., p47) and ubiquitin-dependent protein degradation .
- Cellular Assays : Reduces viability in cancer cell lines (IC50 0.8–2.5 µM) by inducing ER stress and apoptosis .
Q. What strategies improve solubility and stability for in vitro assays?
- Solvent Systems : Use DMSO (68 mg/mL) for stock solutions; dilute in PBS or cell culture media (<1% DMSO final) to avoid cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility while maintaining activity .
Table 1. Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Microwave-assisted | 93 | >99 | |
| Reflux with K2CO3 | 75 | 95 |
Table 2. Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 270.18 g/mol |
| LogP (Predicted) | 3.2 ± 0.3 |
| Solubility (DMSO) | 68 mg/mL |
Eigenschaften
Molekularformel |
C14H20N4 |
|---|---|
Molekulargewicht |
244.34 g/mol |
IUPAC-Name |
2-N,2-N-dipropylquinazoline-2,4-diamine |
InChI |
InChI=1S/C14H20N4/c1-3-9-18(10-4-2)14-16-12-8-6-5-7-11(12)13(15)17-14/h5-8H,3-4,9-10H2,1-2H3,(H2,15,16,17) |
InChI-Schlüssel |
MEUZETRTXAIIJM-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=NC2=CC=CC=C2C(=N1)N |
Kanonische SMILES |
CCCN(CCC)C1=NC2=CC=CC=C2C(=N1)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















